4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide, commonly known as DPP4 inhibitor, is a class of medication used to treat type 2 diabetes. DPP4 inhibitors work by blocking the action of an enzyme called dipeptidyl peptidase 4 (DPP4), which breaks down a hormone called incretin. By blocking DPP4, DPP4 inhibitors increase the level of incretin in the body, which in turn stimulates the pancreas to produce more insulin and reduces the amount of glucose produced by the liver.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors involves the inhibition of the 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide enzyme, which is responsible for breaking down incretin hormones. By blocking 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors increase the level of incretin in the body, which in turn stimulates the pancreas to produce more insulin and reduces the amount of glucose produced by the liver. This results in a reduction in blood glucose levels and an improvement in glycemic control.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their glucose-lowering effects, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been shown to improve endothelial function, reduce inflammation, and promote beta-cell function. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have also been shown to have beneficial effects on lipid metabolism and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in lab experiments is their specificity for the 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide enzyme. This allows researchers to selectively target the 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide pathway without affecting other pathways. However, one limitation of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in lab experiments is their potential off-target effects, as 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been shown to interact with other enzymes and receptors.
Future Directions
There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors. One area of interest is the development of more potent and selective 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors. Another area of interest is the investigation of the potential use of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in the treatment of other conditions, such as cardiovascular disease, Alzheimer's disease, and cancer. Additionally, there is a need for further research on the long-term safety and efficacy of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors in the treatment of type 2 diabetes.
Synthesis Methods
The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors involves a series of chemical reactions that result in the formation of the final product. One common method for synthesizing 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors involves the reaction of a pyrrolidine derivative with a benzene sulfonamide derivative. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon, and the resulting product is purified using column chromatography.
Scientific Research Applications
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes. In addition to their glucose-lowering effects, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have been shown to have other beneficial effects, such as improving endothelial function and reducing inflammation. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibitors have also been investigated for their potential use in the treatment of other conditions, such as cardiovascular disease, Alzheimer's disease, and cancer.
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-7-8-16(21)19(15)13-3-5-14(6-4-13)24(22,23)18-11-12-2-1-9-17-10-12/h1-6,9-10,18H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMQAYDSJTJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.